molecular formula C18H19N5O2S B2476939 N-(4-methoxyphenyl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide CAS No. 887347-07-1

N-(4-methoxyphenyl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide

Cat. No. B2476939
M. Wt: 369.44
InChI Key: MKLBTUWVAXTHTR-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Potential as Photosensitizers in Photodynamic Therapy

Research on related compounds, such as zinc phthalocyanine derivatives, demonstrates significant potential in photodynamic therapy (PDT) for cancer treatment. These compounds, characterized by their high singlet oxygen quantum yield and good fluorescence properties, indicate the relevance of similar sulfonamide derivatives in developing efficient Type II photosensitizers for PDT applications. Such applications are crucial in targeting cancer cells with minimal invasiveness and side effects, leveraging the light-induced activation of these compounds to produce reactive oxygen species that can selectively destroy cancer cells (Pişkin, Canpolat, & Öztürk, 2020).

Anti-Cancer Activity through Metal Ion Complexes

Further exploration into the anti-cancer potential of related compounds involves the synthesis of ligands that interact with metal ions, such as gold (III) and nickel (II), to form complexes exhibiting cytotoxic effects against cancer cell lines. This research avenue underscores the compound's relevance in designing novel anti-cancer agents that operate through unique mechanisms, potentially offering new therapeutic options against resistant cancer strains (Ghani & Alabdali, 2022).

Insights from Docking Studies and Crystal Structure Analysis

Docking studies and crystal structure analysis of similar tetrazole derivatives provide a foundation for understanding the molecular interactions and potential biological activities of N-(4-methoxyphenyl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide. Such studies can inform the development of drugs targeting specific proteins or enzymes, highlighting the compound's applicability in rational drug design and development. The elucidation of crystal structures aids in the prediction and optimization of drug-receptor interactions, facilitating the creation of more effective and selective therapeutic agents (Al-Hourani et al., 2015).

Safety And Hazards

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Future Directions

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I hope this general information is helpful. If you have a specific compound or topic you’d like information on, feel free to ask!


properties

IUPAC Name

N-(4-methoxyphenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2S/c1-12-5-4-6-15(11-12)23-18(20-21-22-23)26-13(2)17(24)19-14-7-9-16(25-3)10-8-14/h4-11,13H,1-3H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKLBTUWVAXTHTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=N2)SC(C)C(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide

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